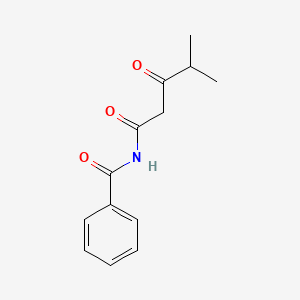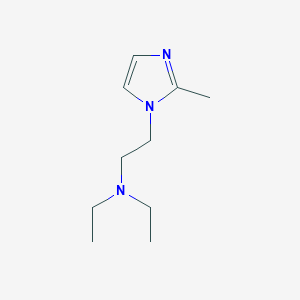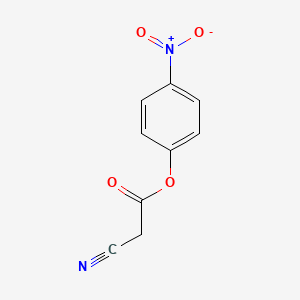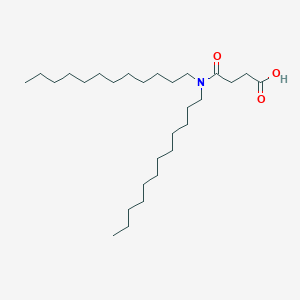![molecular formula C11H12FN B14425456 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-41-0](/img/structure/B14425456.png)
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a fluorophenyl group and an azabicyclohexane core
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, which promotes cyclization via an intermolecular Br···Li coordination (SN2 process) . Another approach includes the intramolecular radical cyclopropanation of unactivated alkenes with a Cu(I)/secondary amine cooperative catalyst, enabling the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency .
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as:
Atorvastatin Epoxy Tetrahydrofuran Analog: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and chemical properties.
The uniqueness of 1-(4-Fluorophenyl)-3-azabicyclo[31
Eigenschaften
CAS-Nummer |
86215-41-0 |
|---|---|
Molekularformel |
C11H12FN |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
InChI-Schlüssel |
SDJYZGPQPJAGDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)








![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)


